Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate
Overview
Description
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate is a type of organotrifluoroborate. It is applied in Suzuki Cross-Coupling using organotrifluoroborates as potent boronic acid surrogates .
Molecular Structure Analysis
The molecular formula of this compound is C7H7BF3KO . The structure includes a boron atom bonded to three fluorine atoms and a 4-methoxyphenyl group. The compound also contains a potassium ion .Chemical Reactions Analysis
Organotrifluoroborates, such as this compound, are often used in Suzuki Cross-Coupling reactions . They can act as boronic acid surrogates in these reactions .Physical And Chemical Properties Analysis
This compound appears as white crystals or powder . Its molecular weight is 214.03 g/mol .Scientific Research Applications
Synthesis and Pharmacological Applications
Synthesis and Analgesic Effects : A study reported a facile and controllable synthetic method for preparing a series of compounds related to Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, demonstrating significant anti-hyperalgesic and anti-edematogenic actions without causing locomotive disorders in an arthritic pain model in mice, comparable to Celecoxib (Lobo et al., 2015).
Organometallic Chemistry of Hydridotris(pyrazolyl)borates : Research into the organometallic chemistry of Group 5 metal complexes, including those related to Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, has shown advances in understanding the structural properties and potential applications of these complexes in modeling metalloprotein interactions and developing new organometallic chemistries (Etienne, 1996).
Antipsoriatic Drug Development : A derivative was identified as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), showing significant antipsoriatic effects in a mouse model. This suggests potential therapeutic applications for skin diseases like psoriasis (Li et al., 2016).
Metabolic and Pharmacokinetic Studies
Xanthine Oxidase Inhibitor Studies : BOF-4272, a drug related to the chemical class of Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate, was studied for its anti-hyperuricemic properties, specifically its distribution in the liver and its effects on uric acid concentration. This compound is a potent inhibitor of xanthine oxidase/dehydrogenase, demonstrating the complex metabolic pathways and pharmacokinetics involved in drug action (Naito et al., 2000).
Biotransformation and Pharmacokinetics : Detailed studies on BOF-4272 have provided insights into its biotransformation, particularly how temperature affects its hepatic disposition and metabolism, highlighting the intricate balance between drug distribution and metabolism within the liver (Nishimura et al., 1995).
Safety And Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BF3N2O.K/c1-17-8-4-2-7(3-5-8)9-6-10(16-15-9)11(12,13)14;/h2-6H,1H3,(H,15,16);/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURIWWYJJDNYGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=NN1)C2=CC=C(C=C2)OC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BF3KN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
CAS RN |
1402242-82-3 | |
Record name | Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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